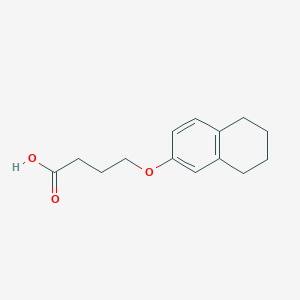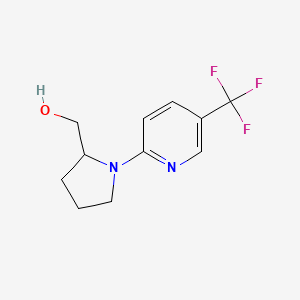
6-amino-N-(cyclopropylmethyl)pyridine-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the cyclopropylmethyl group, the amino group, and the carboxamide moiety. Researchers have explored various synthetic routes, such as aminocarbonylation reactions and glycosylation strategies . The choice of synthetic pathway impacts the overall yield, purity, and scalability of production.
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemistry and Properties of Related Compounds
A review of the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes sheds light on the preparation procedures and properties of similar organic compounds. These include their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, which suggest areas of potential interest for further investigation into analogues, including "6-amino-N-(cyclopropylmethyl)pyridine-3-carboxamide" (Boča, Jameson, & Linert, 2011).
Role in Biological Activities
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships (SARs) of pyrimidine derivatives highlight the significant biological activities associated with this class of compounds. Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties, which are attributed to their ability to inhibit the expression and activities of vital inflammatory mediators. This suggests potential research applications for "6-amino-N-(cyclopropylmethyl)pyridine-3-carboxamide" in developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Drug Development and Synthesis
A study on functional chemical groups likely to serve as lead molecules for the synthesis of compounds with central nervous system (CNS) activity identifies heterocycles with nitrogen, such as pyridine, as prominent organic compounds. These compounds have effects ranging from depression to euphoria and convulsion, highlighting the diverse CNS activities associated with nitrogen-containing heterocycles and underscoring the potential for "6-amino-N-(cyclopropylmethyl)pyridine-3-carboxamide" in CNS drug development (Saganuwan, 2017).
Safety and Hazards
properties
IUPAC Name |
6-amino-N-(cyclopropylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-4-3-8(6-12-9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYYBPUHHSXFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-N-(cyclopropylmethyl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



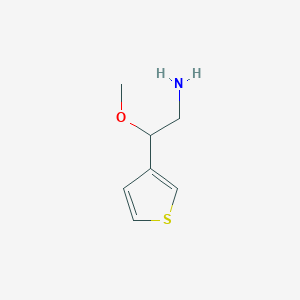



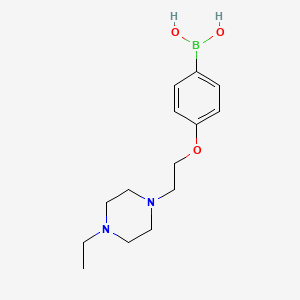
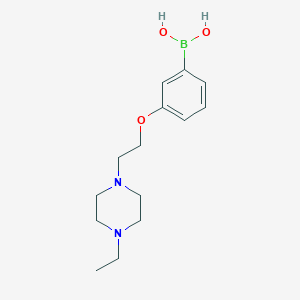


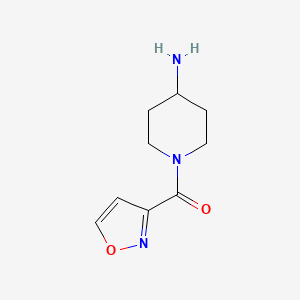
![2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1398954.png)
